N-[(quinolin-8-yl)methyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-(quinolin-8-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-16(14,15)13-8-10-5-2-4-9-6-3-7-12-11(9)10/h2-7,13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZSGAILLCFTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(quinolin-8-yl)methyl]methanesulfonamide typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Halogenation at the Quinoline Core
The quinoline ring undergoes regioselective C–H halogenation at the C5 position using trihaloisocyanuric acids (TXA) under metal-free conditions :
-
Chlorination : TCCA (trichloroisocyanuric acid) in CHCl₃.
-
Bromination : TBCA (tribromoisocyanuric acid) in CH₂Cl₂.
| Halogen | Reagent | Solvent | Position | Yield | Reference |
|---|---|---|---|---|---|
| Cl | TCCA | CHCl₃ | C5 | 70–75% | |
| Br | TBCA | CH₂Cl₂ | C5 | 72–86% |
This reaction proceeds via a radical pathway, with TXA acting as both a halogen source and oxidizing agent .
N-Alkylation and Acylation
The sulfonamide nitrogen participates in alkylation and acylation reactions:
-
Alkylation : Reacts with dialkylaminoalkyl chlorides (e.g., morpholinopropyl chloride) in dioxane/NaOH to yield tertiary amines .
-
Acylation : Reacts with acetic anhydride or ethyl chloroformate to form acetylated or carbamate derivatives .
Click Chemistry for Triazole Formation
The compound’s alkyne-functionalized analogs (e.g., propargyl derivatives) undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole rings :
-
Conditions : CuSO₄, sodium ascorbate, H₂O/t-BuOH.
-
Substrates : Phenyl azide, benzyl azide.
| Alkyne Derivative | Azide | Product (Triazole) | Yield | Reference |
|---|---|---|---|---|
| Propargyl-sulfonamide | Phenyl azide | Phenyltriazole | 78–92% | |
| Propargyl-sulfonamide | Benzyl azide | Benzyltriazole | 82–88% |
Smiles Rearrangement
Under basic conditions, the compound undergoes a Smiles rearrangement, where the quinolinyl group migrates from the sulfonamide sulfur to a neighboring nitrogen atom . This reaction is critical for accessing isoindole derivatives.
| Starting Material | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Target compound | NaOH, DMF, 100°C | Isoindole-sulfonamide hybrid | 55–70% |
Biological Interaction Studies
The compound interacts with enzymes like pyruvate kinase M2 (PKM2) and β-glucuronidase:
-
PKM2 inhibition : Binds to the allosteric site, reducing pyruvate levels in cancer cells (IC₅₀: 2.1 µM) .
-
β-glucuronidase inhibition : Blocks enzyme activity (IC₅₀: 4.8 µM), mitigating drug-induced diarrhea.
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| PKM2 | Fluorescence | 2.1 µM | |
| β-glucuronidase | Colorimetric | 4.8 µM |
Metal Chelation
Though not directly reported for this compound, analogous quinoline sulfonamides (e.g., 8-hydroxyquinoline) form stable complexes with transition metals (Fe³⁺, Cu²⁺) . Theoretical studies suggest similar chelation potential via the quinoline nitrogen and sulfonamide oxygen.
Scientific Research Applications
Antimicrobial Activity
N-[(quinolin-8-yl)methyl]methanesulfonamide has been shown to possess antimicrobial properties, making it a candidate for the development of new antibiotics. Its mechanism involves inhibiting bacterial growth by targeting specific pathways essential for bacterial survival.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various quinoline derivatives, including this compound. The compound exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
Research has indicated that this compound and its derivatives exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Study: Anticancer Mechanism
In a study focusing on prostate cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The compound was tested against the PC3 cell line, revealing an IC50 value of approximately 25 µM.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 25 | 40 |
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor, specifically targeting methionine aminopeptidase, which plays a crucial role in protein maturation and cellular function. Inhibition of this enzyme can disrupt cancer cell growth and proliferation.
Mechanism of Action
The mechanism of action of N-[(quinolin-8-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. It acts by binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
Key Observations :
- Substituent Position : Addition of a methyl group at C2 (e.g., compound 7 in ) increases steric bulk but improves synthetic yield (64% vs. 32–43% for analogues) .
- Functional Groups: Sulfonamides (e.g., target compound) exhibit stronger hydrogen-bonding capacity compared to esters (e.g., Quinolin-8-yl methanesulfonate) or acetamides, enhancing enzyme-binding affinity .
Sulfonamide Derivatives with Heterocyclic Modifications
Key Observations :
- Lipophilicity vs. Solubility : Phenyl-substituted sulfonamides (e.g., 1-phenyl derivative) show increased lipophilicity, whereas methoxybiphenyl derivatives enhance aqueous solubility .
- Bioactivity : Thiophene and benzothiazole derivatives (e.g., 4,5-dichloro-thiophene) demonstrate broader inhibitory profiles, likely due to halogen interactions with enzyme active sites .
Crystallographic and Hydrogen-Bonding Features
highlights structural analogs like N-phenyl-2-(quinolin-8-yloxy)acetamide, where the dihedral angle between quinoline and benzene rings is 87.19°, influencing packing and hydrogen-bonding networks . Similar steric effects may govern the target compound’s crystallinity and stability.
Biological Activity
N-[(quinolin-8-yl)methyl]methanesulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : CHNOS
- Molecular Weight : 222.26 g/mol
- Structure : The compound features a quinoline moiety, which is known for its diverse biological activities.
This compound exhibits various biological activities primarily through the following mechanisms:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
- Anticancer Properties : Studies have indicated that derivatives of quinoline compounds, including this compound, exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, it has been observed to affect the cell cycle distribution in various cancer cell lines, leading to increased sub-G1 phase populations .
- Anti-inflammatory Effects : The compound has been implicated in reducing inflammatory responses in various models, potentially through modulation of cytokine production and inhibition of inflammatory mediators .
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects:
Case Studies
-
Anticancer Activity :
A study evaluated the effects of this compound on human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a significant reduction in cell viability and induction of apoptosis, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins . -
Antimicrobial Efficacy :
In vitro tests demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The minimum inhibitory concentration (MIC) values were found to be lower than those for conventional antibiotics, highlighting its potency . -
Inflammation Modulation :
In an experimental model of induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
Q & A
Basic: What are the established synthetic routes for N-[(quinolin-8-yl)methyl]methanesulfonamide, and what reaction conditions are critical for high yields?
Answer:
The synthesis typically involves two key steps: (1) functionalization of the quinoline core and (2) introduction of the sulfonamide group. For example, quinoline derivatives can be alkylated using a methylamine intermediate, followed by sulfonylation with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at reflux) . A specific protocol yielded 24% isolated product after purification via gradient chromatography (0–40% EtOAc/hexanes), confirmed by H NMR and ESI-MS . Critical factors include controlling reaction temperature (reflux conditions), stoichiometry of sulfonyl chloride, and inert atmosphere to prevent side reactions.
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Answer:
Key techniques include:
- H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.38–8.85 ppm and methyl sulfonamide protons at δ 3.07 ppm) .
- Mass Spectrometry (ESI-MS) : For molecular ion verification (e.g., [M+H] at m/z 333.23) .
- XRPD and Thermal Analysis : X-ray powder diffraction and DSC/TGA assess crystallinity and thermal stability, especially for salt forms .
Basic: What are the primary research applications of this compound in current studies?
Answer:
- Fluorescent Probes : Derivatives with 8-amidoquinoline scaffolds show potential as metal-binding fluorescent probes for bioimaging .
- Enzyme Inhibition : Structural analogs act as inhibitors for targets like glyoxalase 1, validated via biochemical assays .
- Organic Synthesis : Used as a precursor for regioselective modifications (e.g., C5-sulfonylation via copper catalysis) .
Advanced: How can regioselective sulfonylation at the quinoline core be achieved, and what mechanistic insights explain this selectivity?
Answer:
Copper(II)-catalyzed reactions with sodium sulfinates enable C5-selective sulfonylation. The mechanism involves radical coupling, where the copper catalyst generates sulfonyl radicals that preferentially attack the electron-deficient C5 position of the quinoline ring. Optimization requires anhydrous conditions, catalytic Cu(OAc), and stoichiometric oxidants (e.g., TBHP) . Challenges include competing reactions at other positions, mitigated by tuning electron-withdrawing substituents.
Advanced: What strategies are employed to optimize bioactivity through structural derivatives, and how is SAR evaluated?
Answer:
- Derivatization : Introduce substituents at the quinoline C5/C7 or sulfonamide nitrogen. For example, halogenation (e.g., 4-chlorophenyl) enhances inhibitory potency against enzymes like glyoxalase 1 .
- SAR Studies : Bioactivity is assessed via enzyme inhibition assays (IC), cellular uptake studies, and computational docking to identify critical interactions (e.g., hydrogen bonding with sulfonamide oxygen) .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Systematic Review : Follow PRISMA guidelines to screen studies, extract data (e.g., assay conditions, cell lines), and statistically analyze variability .
- Experimental Replication : Control variables such as compound purity (HPLC ≥95%), solvent (DMSO concentration), and cell passage number. Cross-validate using orthogonal assays (e.g., fluorescence vs. radiometric assays) .
Advanced: What computational methods predict binding interactions between this compound and biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., glyoxalase 1). Focus on sulfonamide oxygen hydrogen bonds and quinoline π-stacking .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Arg37 and Glu99 in glyoxalase 1) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at –20°C, away from light and moisture .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
